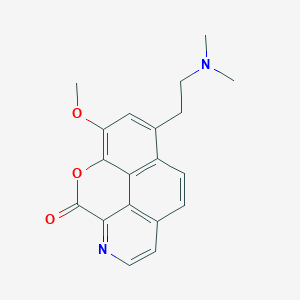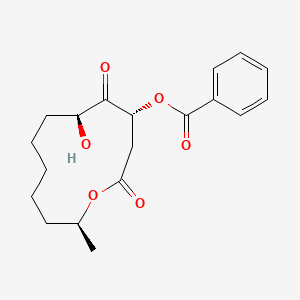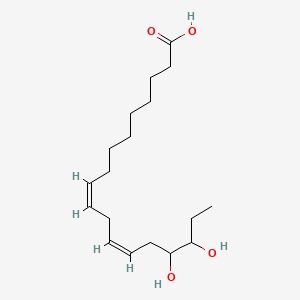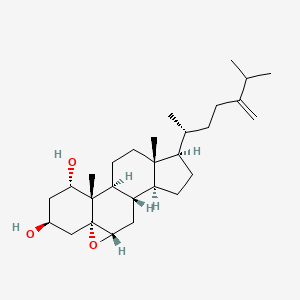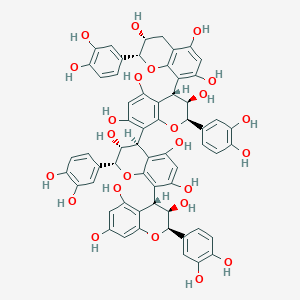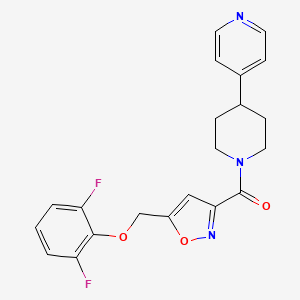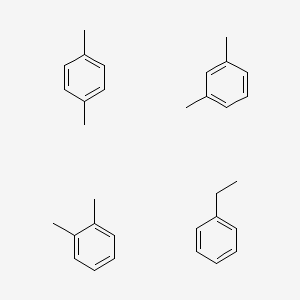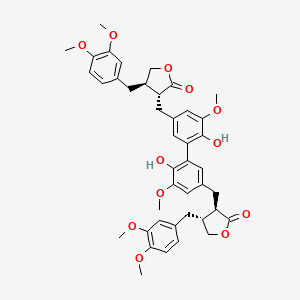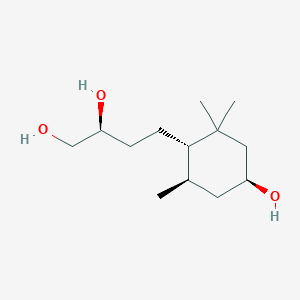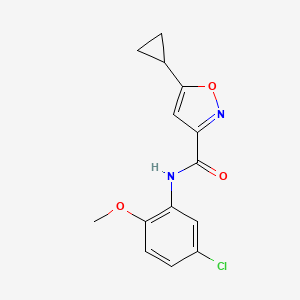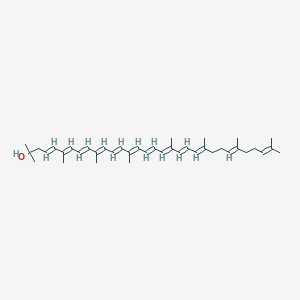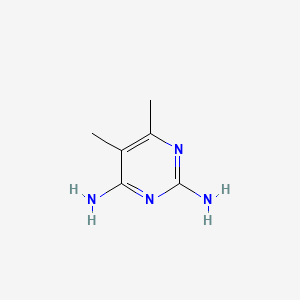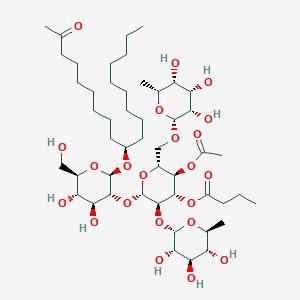
Caminoside A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Caminoside A is a glycolipid with an unusual non-glycerol aglycone, 10-hydroxynonadecan-2-one that is glycosylated at the C10 hydroxy group by a branched tetrasaccharide residue. It is isolated from the marine sponge Caminus sphaeroconia and exhibits potent activity as an inhibitor of a type III bacterial secretory system. It has a role as a metabolite and an antibacterial agent. It is a glycolipid, a butyrate ester, an acetate ester, a beta-D-glucoside, a tetrasaccharide derivative and a methyl ketone.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties and Synthesis
Caminoside A, isolated from the marine sponge Caminus sphaeroconia, has shown significant promise as an antimicrobial agent. Its structure as a tetrasaccharide glycolipid and its synthesis have been a subject of interest in the scientific community. Notably, the first total synthesis of caminoside A was achieved through a complex 57-step process starting from basic sugars and aldehydes (Sun, Han, & Yu, 2005). This synthesis is significant as caminoside A represents the first bacterial type III secretion inhibitor, a mechanism used by pathogenic bacteria for invasion of host cells. Its potential as an antibacterial therapeutic has been underscored by various studies focusing on its isolation and characterisation (Linington et al., 2002).
Potential in Treating Bacterial Pathogenesis
Research into caminoside A has also explored its role in inhibiting the type III secretory pathway of bacterial pathogenesis, a critical aspect in the development of new therapeutic strategies. For instance, a study involving the total synthesis of caminoside B, another compound from the same family, highlights the significant antimicrobial properties these compounds possess (Zhang et al., 2010). Additionally, investigations into the molecular mechanisms of Salmonella typhi, a pathogen that utilizes type III secretion systems, have shown that caminoside A has a strong binding affinity to Salmonella invasive protein D (SipD), suggesting its potential in developing novel therapies against Salmonella typhi (Samykannu et al., 2017).
Bioassay-Guided Fractionation and Chemical Analysis
Further studies have been conducted on the bioassay-guided fractionation of caminosides, leading to the isolation of caminosides A to D from the marine sponge Caminus sphaeroconia. These studies emphasize the antimicrobial potential of this class of compounds and their structural elucidation through spectroscopic analysis (Linington et al., 2006).
Eigenschaften
Produktname |
Caminoside A |
|---|---|
Molekularformel |
C49H86O22 |
Molekulargewicht |
1027.2 g/mol |
IUPAC-Name |
[(2S,3R,4S,5R,6R)-5-acetyloxy-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(10R)-2-oxononadecan-10-yl]oxyoxan-3-yl]oxy-3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-4-yl] butanoate |
InChI |
InChI=1S/C49H86O22/c1-7-9-10-11-12-15-18-22-30(23-19-16-13-14-17-21-26(3)51)66-48-43(39(59)36(56)31(24-50)67-48)70-49-45(71-47-41(61)38(58)35(55)28(5)64-47)44(69-33(53)20-8-2)42(65-29(6)52)32(68-49)25-62-46-40(60)37(57)34(54)27(4)63-46/h27-28,30-32,34-50,54-61H,7-25H2,1-6H3/t27-,28+,30-,31-,32-,34+,35+,36-,37+,38-,39+,40+,41+,42-,43-,44+,45-,46-,47+,48-,49+/m1/s1 |
InChI-Schlüssel |
XTQWRNIJLVUYJY-ZFMPSFEPSA-N |
Isomerische SMILES |
CCCCCCCCC[C@H](CCCCCCCC(=O)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@H]([C@H]([C@H]([C@H](O3)C)O)O)O)OC(=O)C)OC(=O)CCC)O[C@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O |
Kanonische SMILES |
CCCCCCCCCC(CCCCCCCC(=O)C)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)COC3C(C(C(C(O3)C)O)O)O)OC(=O)C)OC(=O)CCC)OC4C(C(C(C(O4)C)O)O)O |
Synonyme |
caminoside A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z,2Z)-4-amino-2-[amino(phenylsulfanyl)methylidene]-3-isocyano-4-phenylsulfanylbut-3-enenitrile](/img/structure/B1257770.png)

